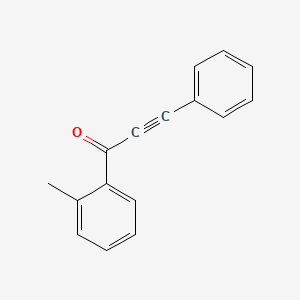

3-Phenyl-1-(o-tolyl)prop-2-yn-1-one

Übersicht

Beschreibung

“3-Phenyl-1-(o-tolyl)prop-2-yn-1-one” is a chemical compound with the molecular formula C16H12O . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of “3-Phenyl-1-(o-tolyl)prop-2-yn-1-one” involves a mixture of ethynylbenzene, a second compound, and t-BuOK in DMSO. This mixture is stirred at room temperature for 5 minutes in a pressure vessel, then moved to a 100°C oil bath for 2 hours. The resulting mixture is dropped into water and extracted with EtOAc three times .Molecular Structure Analysis

The molecular structure of “3-Phenyl-1-(o-tolyl)prop-2-yn-1-one” can be viewed using Java or Javascript . The molecular weight of the compound is 220.27 .Chemical Reactions Analysis

“3-Phenyl-1-(o-tolyl)prop-2-yn-1-one” is involved in various chemical reactions. For instance, it is used in the synthesis of primary propargylic alcohols from terminal alkyne using Rongalite as the C1 unit .Wissenschaftliche Forschungsanwendungen

Conformational Analysis

The conformational analysis of related compounds, such as 1-p-tolyl-2-phenyl-1-propanone, provides insights into the preferred rotamers and structural stabilities of these molecules. Studies utilizing NMR spectroscopy and computer-simulated lanthanoid-induced shifts indicate preferences in conformational equilibria, which can be critical in understanding the chemical behavior and potential applications of 3-Phenyl-1-(o-tolyl)prop-2-yn-1-one (Kunieda et al., 1983).

Crystallography and Structure

Crystallographic studies, such as those on 6-Phenyl-4-(p-tolyl)pyridin-2(1H)-one, help in determining the precise molecular structure and interactions within the crystal lattice. These studies reveal information about molecular planarity and the role of hydrogen interactions in stabilizing the structure, which can be extrapolated to understand the structural characteristics of similar compounds (Khajuria et al., 2017).

Enzymatic Applications

The enzyme-catalyzed reactions of compounds like 3-Chloro-1-phenyl-1-propanol demonstrate the potential for using similar compounds in asymmetric synthesis, particularly in the production of chiral intermediates for pharmaceuticals. The detailed study of enzymatic pathways and conditions, as well as structural analysis through homology and docking models, provide valuable insights for applying similar methodologies to 3-Phenyl-1-(o-tolyl)prop-2-yn-1-one (Choi et al., 2010).

Synthetic Applications

Studies on the synthesis of related compounds, such as various 3-phenyl-1-substituted prop-2-yn-1-ols, explore their efficacy against fungal plant pathogens, revealing the potential pharmaceutical and agricultural applications of these compounds. The synthetic methodologies and biological activity assays provide a framework for exploring the synthesis and application of 3-Phenyl-1-(o-tolyl)prop-2-yn-1-one in similar contexts (Arnoldi et al., 1982).

Scintillation Properties

The study of scintillation properties of compounds like 3-(p-Toluidino)-5-phenyl-1-p-tolyl-1H-pyrrol-2(5H)-one provides insights into the potential use of 3-Phenyl-1-(o-tolyl)prop-2-yn-1-one in gamma spectroscopy and other radiation measurement techniques. Understanding the influence of solvents on scintillation efficiency can guide the development of novel organic scintillators (Salehi & Mehmandoost-Khajeh-Dad, 2012).

Photochemical Studies

The chemically induced dynamic nuclear polarization study of photoinitiated interactions between acetylenic ketones and electron and hydrogen donors showcases the potential photochemical applications of similar compounds. Understanding the mechanisms of photoreduction and photodecomposition provides valuable insights into the photochemical properties of 3-Phenyl-1-(o-tolyl)prop-2-yn-1-one (Maryasova etal., 1991)

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(2-methylphenyl)-3-phenylprop-2-yn-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c1-13-7-5-6-10-15(13)16(17)12-11-14-8-3-2-4-9-14/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKLTSOPZKKMMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C#CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-1-(o-tolyl)prop-2-yn-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Bis(3-aminopropyl)amino]ethanol](/img/structure/B3323761.png)

![2-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3323816.png)

![Dimethyl 2,2'-{[2-(2-{5-amino-2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy}ethoxy)phenyl]azanediyl}diacetate](/img/structure/B3323845.png)